Technical Monograph: 3-Chloro-4-nitropyridine Hydrochloride
Technical Monograph: 3-Chloro-4-nitropyridine Hydrochloride
[1]
Executive Summary
3-Chloro-4-nitropyridine hydrochloride (CAS: 1257849-11-8 ) is a highly electrophilic heteroaromatic scaffold used primarily as a regioselective building block in the synthesis of kinase inhibitors, antiviral agents, and complex agrochemicals.[1]
Its utility stems from the electronic disparity between the C3 and C4 positions. The C4-nitro group, activated by both the pyridine nitrogen and the adjacent C3-chlorine, acts as a "super-leaving group" in Nucleophilic Aromatic Substitution (
Chemical Identity & Properties
| Property | Detail |
| Chemical Name | 3-Chloro-4-nitropyridine hydrochloride |
| CAS Number (Salt) | 1257849-11-8 |
| CAS Number (Free Base) | 13194-60-0 |
| Molecular Formula | |
| Molecular Weight | 195.00 g/mol (Salt); 158.54 g/mol (Free Base) |
| Appearance | Yellow to orange crystalline solid (Salt); Low-melting solid/liquid (Free Base, mp 25–28°C) |
| Solubility | Soluble in water, DMSO, Methanol; Sparingly soluble in non-polar solvents.[1][2][3][4][5][6][7][8] |
| Storage | -20°C , Inert Atmosphere (Argon/Nitrogen). Hygroscopic and light-sensitive. |
Structural Analysis
The molecule features a pyridine ring destabilized by two electron-withdrawing groups (EWGs). The nitro group at C4 forces the ring into a highly electron-deficient state. The hydrochloride salt form stabilizes the basic pyridine nitrogen, preventing self-polymerization or degradation that can occur with the free base upon prolonged storage.
Synthetic Utility & Reactivity[1][9][10][11]
The "Super-Electrophile" Mechanism
The core reactivity of 3-chloro-4-nitropyridine is defined by the lability of the nitro group.[1] In
-
Regioselectivity: Nucleophiles attack C4 exclusively under mild conditions. The formation of the Meisenheimer complex at C4 is stabilized by the para-nitrogen and the inductive effect of the ortho-chlorine.[1]
-
Chemoselectivity: The C3-chlorine remains intact below 60°C, serving as a latent handle for palladium-catalyzed coupling in a subsequent step.[1]
Critical Insight: Nitro-Group Migration
Expert Warning: While C4 substitution is the dominant pathway, researchers must be aware of Nitro-Group Migration .[1] In polar aprotic solvents (e.g., DMSO) with hindered amines, the nitro group can migrate from C4 to C3, leading to unexpected isomers. This rearrangement is mechanistically distinct from simple substitution and can be suppressed by using non-polar solvents (e.g., DCM, Toluene) or maintaining low temperatures (<0°C).
Synthesis Workflow
The industrial synthesis typically avoids direct nitration of 3-chloropyridine due to ring deactivation. Instead, the N-Oxide Route is employed to direct nitration to the C4 position.
Figure 1: Step-wise synthesis of 3-Chloro-4-nitropyridine HCl via the N-oxide activation strategy.
Experimental Protocols
Protocol A: Regioselective with Primary Amines
This protocol demonstrates the selective displacement of the nitro group to yield 4-amino-3-chloropyridines.[1]
Materials:
-
3-Chloro-4-nitropyridine HCl (1.0 eq)[1]
-
Primary Amine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous)
Procedure:
-
Preparation: Suspend 3-Chloro-4-nitropyridine HCl in DCM (0.2 M) under an argon atmosphere. Cool the mixture to 0°C using an ice bath.
-
Base Addition: Add DIPEA dropwise. The suspension will clear as the free base is liberated.
-
Nucleophile Addition: Add the primary amine slowly over 10 minutes. Note: Exothermic reaction.
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC (the yellow nitro starting material will disappear; the product is often fluorescent or colorless).
-
Workup: Quench with saturated
. Extract with DCM (3x). Wash organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
Self-Validating Check:
-
Appearance: The reaction typically transitions from bright yellow (nitro compound) to a lighter shade or colorless solution upon completion.
-
NMR: Loss of the C4 proton signal (if applicable) or shift of C2/C6 protons due to the loss of the strong electron-withdrawing nitro group.
Protocol B: Handling & Storage of the Hydrochloride Salt
The HCl salt is hygroscopic and prone to hydrolysis, which releases corrosive HCl gas and degrades the pyridine core.
-
Receiving: Upon receipt, verify the container seal is intact. If the solid appears "wet" or sticky, it may have absorbed moisture.
-
Storage: Store in a dedicated freezer at -20°C .
-
Usage: Allow the container to equilibrate to room temperature before opening to prevent condensation. Weigh quickly in a fume hood or glovebox.
Mechanistic Visualization: Pathway
The following diagram illustrates the competition between the C3-Chloro and C4-Nitro groups, highlighting why the Nitro group is the preferred leaving group.
Figure 2: The Meisenheimer complex at C4 is stabilized by the ring nitrogen, facilitating rapid nitro displacement.
Safety & Hazards (MSDS Summary)
-
Signal Word: DANGER
-
Hazard Statements:
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
Explosion Hazard: Like many low-molecular-weight nitro heterocycles, the residue can be shock-sensitive if heated to dryness under acidic conditions.[1]
-
-
First Aid: In case of skin contact, wash immediately with polyethylene glycol 400, then water. The nitro group facilitates rapid transdermal absorption.
References
-
BLD Pharm. (2025). Product Analysis: 3-Chloro-4-nitropyridine hydrochloride (CAS 1257849-11-8).[1] Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: 4-Chloro-3-nitropyridine (Isomer Analog Safety Data). Retrieved from
-
Jia, Y., et al. (2005). "Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine: A New Nitro-Group Migration." Heterocycles, 65(9).[7][9] (Cited for Nitro-Migration Insight).
- Den Hertog, H. J., et al. (1951). "Reactivity of 4-nitropyridine-N-oxide." Recueil des Travaux Chimiques des Pays-Bas. (Foundational synthesis of nitropyridines via N-oxides).
-
PubChem. (2025).[5] Compound Summary: 3-Chloro-4-nitropyridine (CAS 13194-60-0).[1][2][5][6] Retrieved from
Sources
- 1. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 2. 3-CHLORO-4-NITROPYRIDINE | 13194-60-0 [chemicalbook.com]
- 3. CAS 76439-45-7|3-Chloro-4-Nitropyridine 1-Oxide [rlavie.com]
- 4. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 5. 3-Chloro-4-nitropyridine | C5H3ClN2O2 | CID 2762909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-CHLORO-4-NITROPYRIDINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. 3-Chloro-4-nitropyridine 1-oxide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
